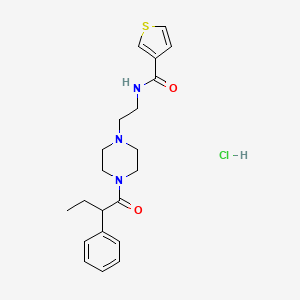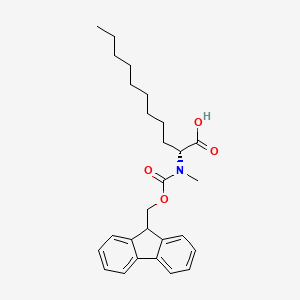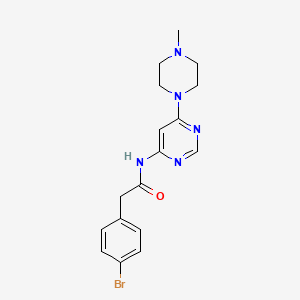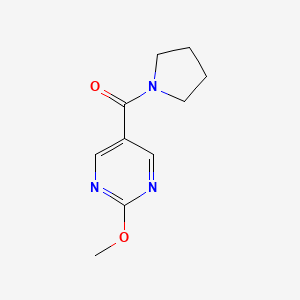
N-(2-(4-(2-phenylbutanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule, likely used in the field of medicinal chemistry. It contains a piperazine ring, which is a common feature in many pharmaceuticals . Piperazine derivatives have been studied for their potential as antipsychotic and anti-tubercular agents .
Molecular Structure Analysis
The molecular structure of this compound likely includes a piperazine ring, a thiophene ring, and a carboxamide group . These groups are common in many pharmaceutical compounds and can contribute to the compound’s biological activity.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities :
- A study by Başoğlu et al. (2013) discussed the synthesis of compounds containing piperazine structures, similar to the one , and their biological activities. These compounds showed good to moderate antimicrobial activity against various microorganisms, as well as antiurease and antilipase activities (Başoğlu et al., 2013).
Catalytic Applications :
- Research by Wang et al. (2006) highlighted the use of l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This demonstrates the potential application of similar piperazine derivatives in catalysis (Wang et al., 2006).
Antipsychotic Potential :
- Norman et al. (1996) synthesized heterocyclic analogues of a compound closely related to the queried compound and evaluated them as potential antipsychotic agents. The study found that some of these analogues possessed potent in vivo activities comparable to standard compounds (Norman et al., 1996).
Inhibition of β-Secretase (BACE1) :
- A study by Edraki et al. (2015) focused on N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives, which are structurally related to the queried compound. These derivatives were synthesized and showed inhibitory activity against β-secretase (BACE1), indicating their potential use in addressing Alzheimer's disease (Edraki et al., 2015).
Antimicrobial and Antiviral Activities :
- Research by Reddy et al. (2013) on new urea and thiourea derivatives of piperazine doped with Febuxostat revealed that these compounds exhibited promising antiviral and potent antimicrobial activities (Reddy et al., 2013).
Synthesis and Spectroscopic Studies :
- A paper by Balaban et al. (2008) reported the synthesis of a compound similar to the queried compound, focusing on its crystal structure and spectroscopic properties. This study provides valuable information on the structural and chemical characteristics of such compounds (Balaban et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[4-(2-phenylbutanoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S.ClH/c1-2-19(17-6-4-3-5-7-17)21(26)24-13-11-23(12-14-24)10-9-22-20(25)18-8-15-27-16-18;/h3-8,15-16,19H,2,9-14H2,1H3,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUTVHFBQSQSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-phenyl-N-(propan-2-yl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2646136.png)


![Methyl 6-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2646143.png)
![Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2646144.png)

![ethyl 2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B2646147.png)
![8-Hydroxy-5-azaspiro[3.5]nonan-6-one](/img/structure/B2646149.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2646153.png)

![2-(2-Cyanopyridin-3-yl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B2646155.png)
![1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine](/img/structure/B2646156.png)